[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
CAS No.: 1052547-28-0
Cat. No.: VC5641858
Molecular Formula: C8H7Cl2F3N4
Molecular Weight: 287.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052547-28-0 |
|---|---|
| Molecular Formula | C8H7Cl2F3N4 |
| Molecular Weight | 287.07 |
| IUPAC Name | [8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H |
| Standard InChI Key | SGKLVCXDBNCPFS-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure integrates a bicyclic triazolo[4,3-a]pyridine system, where the triazole ring is fused to a pyridine ring. Key substituents include:
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8-Chloro group: Positioned on the pyridine ring, enhancing electron-withdrawing effects.
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6-Trifluoromethyl group: Introduces strong electronegativity and lipophilicity, influencing solubility and metabolic stability.
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3-Methanamine side chain: Likely involved in hydrogen bonding or coordination chemistry.
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Hydrochloride salt: Improves stability and solubility for handling.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇Cl₂F₃N₄ | |
| Molecular Weight | 287.07 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry place (room temperature) | |
| CAS Number | 1052547-28-0 |
The hydrochloride salt form is critical for stability, as free amines often exhibit volatility or decomposition under ambient conditions. The compound’s molecular structure is confirmed by SMILES notation: C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl.
| Compound | CAS Number | Key Features | Biological Relevance |
|---|---|---|---|
| Parent amine (8-Chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-amine) | 338773-34-5 | Free amine form, melting point 273–275°C | Anticancer/antituberculosis candidate |
| Benzoyl derivative (8-Chloro-6-(trifluoromethyl)...methanone) | 339100-00-4 | Ketone functional group | Potential kinase inhibitor |
Biological Activity and Applications
Direct biological data for this compound is limited, but its structural analogs provide insights into potential bioactivity:
Pharmacokinetic Considerations
The hydrochloride salt and trifluoromethyl group may influence absorption, distribution, metabolism, and excretion (ADME):
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Solubility: Enhanced by the salt form, though exact solubility data is unavailable.
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Metabolic stability: The CF₃ group resists oxidative metabolism, prolonging half-life.
Analytical Characterization
Key characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms aromatic and aliphatic proton environments.
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High-Performance Liquid Chromatography (HPLC): Validates purity (≥95% per AKSci ).
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Mass Spectrometry: Identifies molecular ion peaks (m/z ~287.07 for C₈H₇Cl₂F₃N₄⁺).
Table 3: Analytical Data for Related Compounds
| Technique | Observed Data for Parent Amine (CAS 338773-34-5) | Relevance to Target Compound |
|---|---|---|
| Melting Point | 273–275°C | Salt formation may alter mp |
| HPLC Purity | ≥95% | Consistent with target’s spec |
| InChIKey | JHQIYEMMSHATPF-UHFFFAOYSA-N | Structural confirmation |
Research Gaps and Future Directions
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Biological Testing: In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) are essential to validate bioactivity.
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Structural Optimization: Modifications to the methanamine side chain could improve target affinity or reduce off-target effects.
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Pharmacokinetic Profiling: ADME studies in rodents or in silico models would guide lead optimization.
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